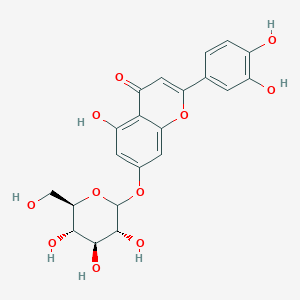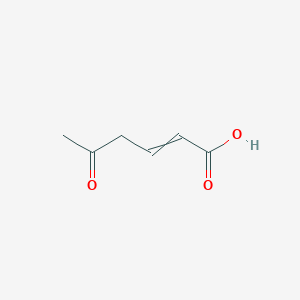
5-Oxohexenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxohex-2-enoic acid, also known as 5-Oxo-2-hexenoic acid, is an organic compound with the molecular formula C6H8O3 and a molar mass of 128.13 g/mol . It is a colorless to slightly yellow liquid with a distinctive smell and is soluble in both water and organic solvents . This compound is significant in various fields, including organic synthesis, medicine, and the production of chemicals, flavors, fragrances, and dyes .
Preparation Methods
5-Oxohex-2-enoic acid can be synthesized through the reaction of 5-hexenedione with hydrogen peroxide . This reaction produces a compound containing both hydroxyl and carbonyl groups, which are then converted to a carboxyl group using an acid catalyst . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward process .
Chemical Reactions Analysis
5-Oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and various acids or bases for catalyzing reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
5-Oxohex-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxohex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in oxidation-reduction reactions and its role as an intermediate in various synthetic pathways . The specific molecular targets and pathways can vary depending on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
5-Oxohex-2-enoic acid can be compared with other similar compounds, such as:
2-Hexenoic acid: Similar in structure but lacks the oxo group at the fifth position.
5-Hydroxyhex-2-enoic acid: Contains a hydroxyl group instead of an oxo group.
5-Oxohexanoic acid: Similar but lacks the double bond in the carbon chain.
The uniqueness of 5-Oxohex-2-enoic acid lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in multiple applications .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-oxohex-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2,4H,3H2,1H3,(H,8,9) |
InChI Key |
XQAHOFAHGMZYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
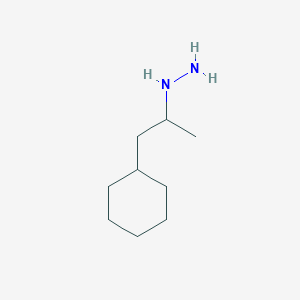
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
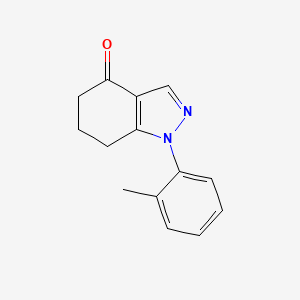
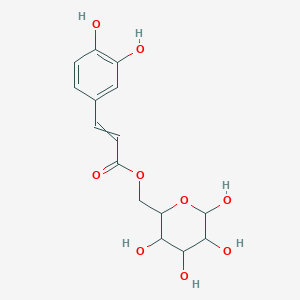
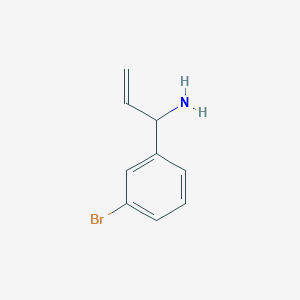



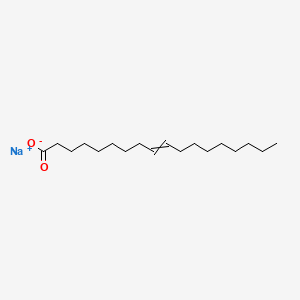
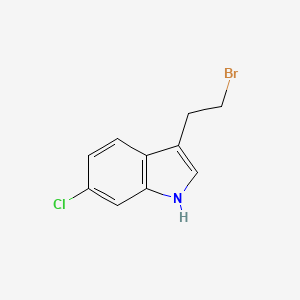
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12438500.png)

